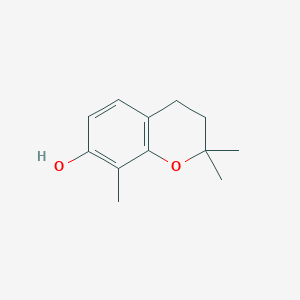![molecular formula C22H20ClN5OS B284009 N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide is a synthetic compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrazolopyrimidine-based compounds that have shown promising results in the field of medicinal chemistry.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as protein kinases, that play a crucial role in the development of cancer and other diseases. Moreover, this compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves the inhibition of certain enzymes, such as protein kinases, that are involved in the regulation of various cellular processes. By inhibiting these enzymes, this compound can interfere with the growth and proliferation of cancer cells and reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain protein kinases, such as CDKs and GSK-3, that play a crucial role in the development of cancer. Moreover, this compound has been found to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. Moreover, this compound has been extensively studied, and its mechanism of action and potential applications are well understood. However, one limitation of this compound is that it may not be suitable for all types of experiments, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide. One potential direction is to explore its potential applications in the treatment of cancer and other diseases. Moreover, further research is needed to understand the mechanism of action of this compound and its effects on various cellular processes. Additionally, the development of new analogs of this compound with improved potency and selectivity may lead to the development of more effective treatments for various diseases.
合成法
The synthesis method of N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in the presence of a base. The resulting intermediate is then reacted with thioacetic acid to yield the final product.
特性
分子式 |
C22H20ClN5OS |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2-[1-(2-phenylethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H20ClN5OS/c1-15-18(23)8-5-9-19(15)27-20(29)13-30-22-17-12-26-28(21(17)24-14-25-22)11-10-16-6-3-2-4-7-16/h2-9,12,14H,10-11,13H2,1H3,(H,27,29) |
InChIキー |
BWFZIVSAGMBMPX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2C=NN3CCC4=CC=CC=C4 |
正規SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NC3=C2C=NN3CCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)

![6-Amino-4-{3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283933.png)
![6-Amino-3-methyl-4-[2-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283937.png)
![6-Amino-4-{2-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283939.png)
![6-Amino-4-{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283941.png)
![6-Amino-4-{5-bromo-2-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283942.png)
![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)


![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
